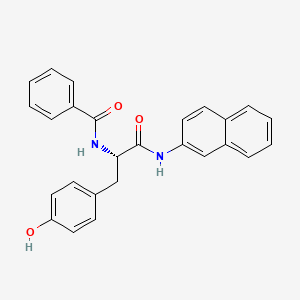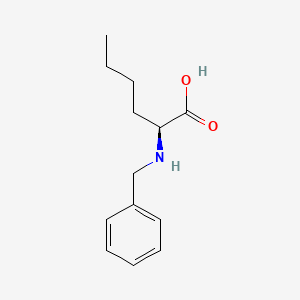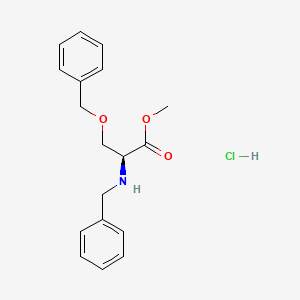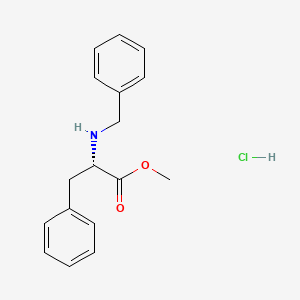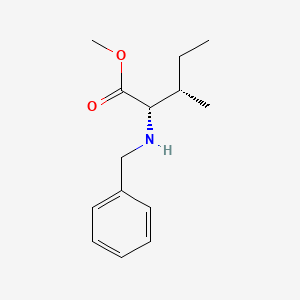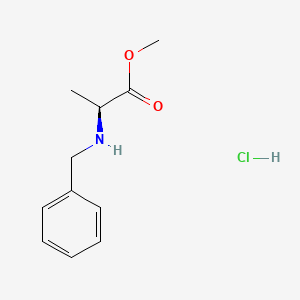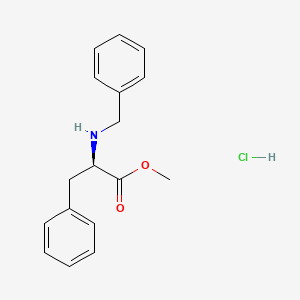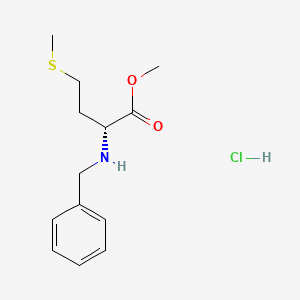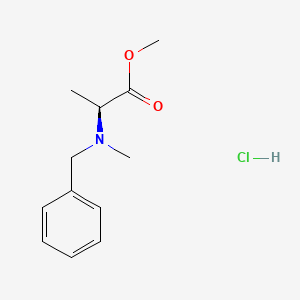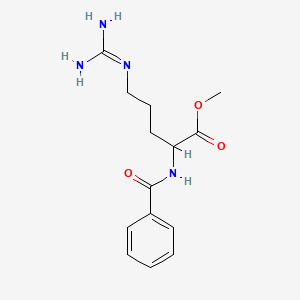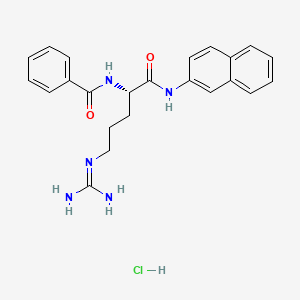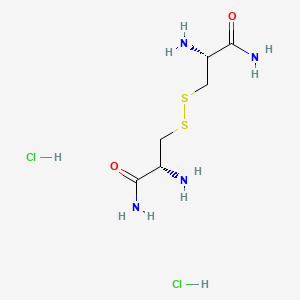
L-シスチンビスアミド二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cystine bisamide dihydrochloride is a compound with the molecular formula C6H14N4O2S2·2HCl and a molecular weight of 311.25 g/mol . It is an off-white powder that is soluble in water and has a melting point greater than 223°C (decomposition) . This compound is derived from L-cystine, an oxidized dimer of the amino acid cysteine, and is used in various scientific research applications.
科学的研究の応用
L-Cystine bisamide dihydrochloride is used in a wide range of scientific research applications, including:
作用機序
Target of Action
The primary target of L-Cystine bisamide dihydrochloride is the glutathione synthesis pathway . This compound serves as a major precursor for the synthesis of glutathione, a crucial antioxidant in the body .
Mode of Action
L-Cystine bisamide dihydrochloride interacts with its targets by serving as a substrate for the synthesis of glutathione . Glutathione is a tripeptide composed of cysteine, glycine, and glutamic acid. It plays a critical role in protecting cells from oxidative stress .
Biochemical Pathways
L-Cystine bisamide dihydrochloride affects the glutathione synthesis pathway . By providing a source of cysteine, it supports the production of glutathione. Glutathione, in turn, participates in various biochemical reactions, particularly those involved in neutralizing free radicals and reactive oxygen species .
Pharmacokinetics
It is known that cysteine, from which this compound is derived, can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available .
Result of Action
The primary result of L-Cystine bisamide dihydrochloride’s action is the enhanced synthesis of glutathione . This leads to improved cellular defense against oxidative stress, which can prevent cell damage and promote overall health .
Action Environment
The action of L-Cystine bisamide dihydrochloride can be influenced by various environmental factors. For instance, the presence of trace elements such as copper and iron, typically present in cell culture media, can catalyze the rapid oxidation of L-cystine . This can affect the solubility and stability of the compound, and subsequently, its efficacy .
生化学分析
Biochemical Properties
L-Cystine Bisamide Dihydrochloride is involved in biochemical reactions similar to its parent compound, L-Cystine . L-Cystine is known for its role in protein structure and function, particularly in the formation of disulfide bonds in proteins . These bonds aid in the formation of protein complexes and stabilize protein structures . It is reasonable to assume that L-Cystine Bisamide Dihydrochloride may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
L-Cystine, its parent compound, is known to have significant effects on cells . It plays a crucial role in protein folding, assembly, and stability through disulfide-bond formation . It is also involved in protecting cells under oxidative stress . It is plausible that L-Cystine Bisamide Dihydrochloride may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
L-Cystine, its parent compound, forms from the oxidative linkage of two cysteine residues to give a disulfide covalent bond . This bond is crucial for the folding and stabilization of the tertiary structure of proteins, thereby supporting their biological activities .
Temporal Effects in Laboratory Settings
It is known that L-Cystine, its parent compound, can rapidly oxidize to form L-Cystine, a reaction catalyzed by the presence of trace elements such as copper and iron . This oxidation can lead to precipitation at concentrations greater than 1 mM .
Metabolic Pathways
L-Cystine, its parent compound, is involved in several metabolic pathways . It is a vital component of biological systems, playing a role in protein structure, redox chemistry, and cellular processes .
Transport and Distribution
L-Cystine, its parent compound, is known to be transported into rat brain cells .
Subcellular Localization
L-Cystine, its parent compound, is known to exist in blood and urine .
準備方法
Synthetic Routes and Reaction Conditions
L-Cystine bisamide dihydrochloride can be synthesized through the reaction of L-cystine with ammonia or amines under acidic conditions. The reaction typically involves the formation of an intermediate amide, which is then converted to the bisamide form through further reaction with hydrochloric acid . The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of L-Cystine bisamide dihydrochloride involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically produced in batch reactors with precise control over reaction parameters to ensure consistency and yield .
化学反応の分析
Types of Reactions
L-Cystine bisamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amide groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols can react with the amide groups under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized sulfur compounds.
Reduction: Thiols and reduced amides.
Substitution: Various substituted amides and thiol derivatives.
類似化合物との比較
Similar Compounds
L-Cystine: The parent compound, which is a dimer of cysteine connected by a disulfide bond.
L-Cysteine: The monomeric form of cystine, which contains a thiol group instead of a disulfide bond.
L-Cystine diamides: Compounds similar to L-Cystine bisamide dihydrochloride but with different amide substituents.
Uniqueness
L-Cystine bisamide dihydrochloride is unique due to its bisamide structure, which provides distinct chemical properties compared to its parent compound L-cystine and its monomer L-cysteine. The bisamide form offers enhanced stability and solubility, making it suitable for various research applications .
特性
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2,3-diamino-3-oxopropyl]disulfanyl]propanamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H/t3-,4-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPOYMPGFACTLO-RGVONZFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)SSCC(C(=O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N)N)SSC[C@@H](C(=O)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
